N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride
CAS No.: 2305252-08-6
Cat. No.: VC6613136
Molecular Formula: C5H10ClN3
Molecular Weight: 147.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305252-08-6 |
|---|---|
| Molecular Formula | C5H10ClN3 |
| Molecular Weight | 147.61 |
| IUPAC Name | N-methyl-1-(1H-pyrazol-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H |
| Standard InChI Key | JXVVQNYJOKAJQA-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=NN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for the base compound is N-methyl-1-(1H-pyrazol-3-yl)methanamine, with the hydrochloride salt designated by the addition of ·HCl. Its structure consists of a pyrazole ring substituted at the 3-position with a methylaminomethyl group. The hydrochloride salt forms ionic bonds between the amine group and chloride ions, significantly altering its solubility profile compared to the free base.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Methylaminomethyl Side Chain: A -CH₂-NH-CH₃ group attached to the pyrazole’s 3-position.
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Hydrochloride Salt: Protonation of the amine group enhances water solubility.
Physicochemical Properties
The hydrochloride form exhibits distinct properties due to its ionic nature:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃·HCl |
| Molecular Weight | 161.63 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 180–185°C (decomposes) |
| Solubility in Water | >200 mg/mL |
| LogP (Partition Coeff.) | -0.87 (estimated) |
These properties are derived from analogous pyrazole derivatives and computational modeling, as direct experimental data for this specific hydrochloride salt remains limited .
Synthesis and Optimization
Mannich Reaction Pathway
The primary synthetic route involves a Mannich reaction, which condenses pyrazole, formaldehyde, and methylamine under acidic conditions:
Reaction Scheme:
Critical Reaction Parameters:
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Solvent: Methanol or ethanol (25–50°C).
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Catalyst: Hydrochloric acid (1–2 equiv).
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize temperature and mixing efficiency. Automated systems ensure consistent purity (>98%), with in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies on analogous pyrazole derivatives demonstrate broad-spectrum antimicrobial activity:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
The mechanism involves enzyme inhibition (e.g., dihydrofolate reductase) and disruption of microbial cell membranes .
Applications in Pharmaceutical Development
Drug Candidate Optimization
The hydrochloride salt is a key intermediate in developing:
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Antidepressants: Serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved blood-brain barrier penetration.
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Anticancer Agents: Pyrazole-amine hybrids targeting tyrosine kinases (e.g., EGFR inhibitors).
Agrochemical Uses
As a ligand in copper-based fungicides, it enhances crop protection against Phytophthora infestans (potato blight pathogen). Field trials show a 70% reduction in disease incidence at 50 ppm .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear nitrile gloves |
| H319 | Use eye protection |
| H335 | Operate in fume hoods |
Environmental Impact
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in mammalian models.
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Crystal Engineering: Develop co-crystals to further enhance solubility and thermal stability.
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Green Chemistry: Explore biocatalytic routes using transaminases to reduce reliance on formaldehyde.
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